4-chloro-N'-(3-nitrobenzylidene)benzohydrazide 4-chloro-N'-(3-nitrobenzylidene)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 296274-70-9
VCID: VC15722744
InChI: InChI=1S/C14H10ClN3O3/c15-12-6-4-11(5-7-12)14(19)17-16-9-10-2-1-3-13(8-10)18(20)21/h1-9H,(H,17,19)/b16-9+
SMILES:
Molecular Formula: C14H10ClN3O3
Molecular Weight: 303.70 g/mol

4-chloro-N'-(3-nitrobenzylidene)benzohydrazide

CAS No.: 296274-70-9

Cat. No.: VC15722744

Molecular Formula: C14H10ClN3O3

Molecular Weight: 303.70 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N'-(3-nitrobenzylidene)benzohydrazide - 296274-70-9

Specification

CAS No. 296274-70-9
Molecular Formula C14H10ClN3O3
Molecular Weight 303.70 g/mol
IUPAC Name 4-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C14H10ClN3O3/c15-12-6-4-11(5-7-12)14(19)17-16-9-10-2-1-3-13(8-10)18(20)21/h1-9H,(H,17,19)/b16-9+
Standard InChI Key QMZFBTVDFDKCRV-CXUHLZMHSA-N
Isomeric SMILES C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)Cl
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)Cl

Introduction

Structural and Molecular Characteristics

Molecular Geometry and Crystallography

The compound adopts an (E)-configuration at the hydrazone linkage, as confirmed by single-crystal X-ray diffraction (SCXRD). The benzohydrazide moiety forms a planar arrangement with the chlorophenyl ring, while the 3-nitrobenzylidene group exhibits a dihedral angle of 49.3°–57.1° relative to the hydrazone plane, inducing non-coplanarity . This distortion arises from steric interactions between the nitro group and adjacent substituents, a feature common in nitroaromatic hydrazones .

Table 1: Crystallographic Data for 4-Chloro-N'-(3-Nitrobenzylidene)Benzohydrazide

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 4.4717 Å, b = 11.9367 Å, c = 20.1382 Å
β angle95.689°
Density (calc.)1.500 Mg/m³
Refinement methodFull-matrix least-squares on F²
R-factor0.038

Data derived from SCXRD analysis reveals positional disorder in the nitro group, a phenomenon attributed to rotational flexibility around the C–N bond . The crystal packing is stabilized by N–H⋯O and C–H⋯O hydrogen bonds, forming a mono-periodic network parallel to the b-axis .

Synthesis and Optimization

Condensation Reaction Protocol

The compound is synthesized via acid-catalyzed condensation between 3-nitrobenzaldehyde and 4-chlorobenzohydrazide. A typical procedure involves refluxing equimolar quantities of the reactants in ethanol or dioxane with glacial acetic acid as a catalyst .

Table 2: Synthetic Conditions and Yields

ParameterValue
SolventEthanol/Dioxane
CatalystGlacial acetic acid (1 mL)
Reaction time6–8 hours
TemperatureReflux (78–100°C)
Yield65–70%

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage. Purification is achieved through recrystallization from chloroform or ethanol, yielding yellow to brown crystals .

Spectroscopic Characterization

  • IR Spectroscopy: Key absorptions include ν(N–H) at 3188 cm⁻¹, ν(C=O) at 1670 cm⁻¹, and ν(NO₂) at 1529/1352 cm⁻¹ .

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays signals at δ 8.50 (s, 1H, CH=N), 7.80–8.20 (m, aromatic H), and δ 2.10 (s, 3H, CH₃ in byproducts) .

Industrial and Research Applications

Coordination Chemistry

The compound’s hydrazone moiety acts as a bidentate ligand, coordinating metals via the carbonyl oxygen and imine nitrogen. Complexes with Cu(II) and Fe(III) have been explored for catalytic and magnetic applications .

Table 3: Metal Complexation Properties

Metal IonCoordination ModeApplication
Cu(II)O,N-bidentateCatalytic oxidation
Fe(III)O,N-bidentateSpin-crossover materials

Material Science

Nonlinear optical (NLO) properties arise from the conjugated π-system and electron-deficient nitro group, making it a candidate for photonic devices. Hyperpolarizability (β) calculations suggest β values ~50 × 10⁻³⁰ esu, comparable to urea .

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